molecular formula C19H21NO B14237538 1,4-Diphenyl-3-(propylamino)but-2-en-1-one CAS No. 411231-63-5

1,4-Diphenyl-3-(propylamino)but-2-en-1-one

Cat. No.: B14237538
CAS No.: 411231-63-5
M. Wt: 279.4 g/mol
InChI Key: CJVRPQSCAXYDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-3-(propylamino)but-2-en-1-one is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butenone backbone with a propylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenyl-3-(propylamino)but-2-en-1-one typically involves the reaction of 1,4-diphenylbut-3-en-2-one with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-(propylamino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4-Diphenyl-3-(propylamino)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-(propylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylbut-3-en-2-one: A structurally similar compound without the propylamino group.

    1,3-Diphenylprop-2-en-1-one: Another related compound with a different substitution pattern.

Uniqueness

1,4-Diphenyl-3-(propylamino)but-2-en-1-one is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

411231-63-5

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1,4-diphenyl-3-(propylamino)but-2-en-1-one

InChI

InChI=1S/C19H21NO/c1-2-13-20-18(14-16-9-5-3-6-10-16)15-19(21)17-11-7-4-8-12-17/h3-12,15,20H,2,13-14H2,1H3

InChI Key

CJVRPQSCAXYDQE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.